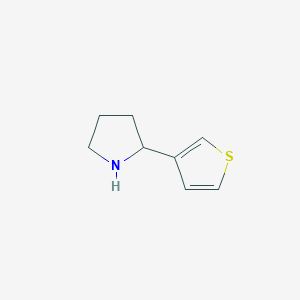

2-Thiophen-3-ylpyrrolidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-thiophen-3-ylpyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NS/c1-2-8(9-4-1)7-3-5-10-6-7/h3,5-6,8-9H,1-2,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXZBVULUYZUNDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=CSC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30398407 | |

| Record name | 2-thiophen-3-ylpyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30398407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

298690-85-4 | |

| Record name | 2-(3-Thienyl)pyrrolidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=298690-85-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-thiophen-3-ylpyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30398407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(thiophen-3-yl)pyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Thiophen-3-ylpyrrolidine: Synthesis, Properties, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 2-Thiophen-3-ylpyrrolidine, a heterocyclic compound of significant interest to researchers and professionals in the fields of medicinal chemistry and drug development. The guide will cover its fundamental chemical properties, including its CAS number and molecular formula, and delve into detailed synthetic methodologies. Furthermore, it will explore the compound's physicochemical characteristics, and spectroscopic data, and discuss its potential applications as a scaffold in the design of novel therapeutic agents. This document is intended to serve as a valuable resource for scientists engaged in the exploration and utilization of thiophene-pyrrolidine derivatives in pharmaceutical research.

Introduction: The Significance of Thiophene and Pyrrolidine Scaffolds in Medicinal Chemistry

The amalgamation of thiophene and pyrrolidine rings in a single molecular entity, such as this compound, presents a compelling scaffold for the design of novel therapeutic agents. Both parent heterocycles are considered "privileged structures" in medicinal chemistry, frequently appearing in a wide array of biologically active compounds and approved drugs.[1][2]

The pyrrolidine ring, a five-membered saturated nitrogen-containing heterocycle, offers several advantages in drug design. Its three-dimensional structure allows for the exploration of a broader chemical space compared to planar aromatic systems. This non-planar geometry can facilitate more specific and higher-affinity interactions with biological targets.[1] The pyrrolidine scaffold is a key component in numerous natural products and synthetic drugs, exhibiting a wide range of pharmacological activities.[2]

Thiophene, an aromatic sulfur-containing heterocycle, is a bioisostere of the benzene ring and is frequently incorporated into drug candidates to modulate their physicochemical properties, such as lipophilicity and metabolic stability. Thiophene derivatives have demonstrated a vast spectrum of biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.[3][4]

The combination of these two pharmacophorically important moieties in this compound creates a versatile building block with the potential for diverse biological activities, making it a molecule of considerable interest for further investigation and derivatization in drug discovery programs.

Core Compound Identification

A precise identification of the target compound is fundamental for any scientific investigation. This section provides the essential identifiers for this compound.

| Identifier | Value | Source |

| Chemical Name | This compound | [5] |

| Synonyms | 2-thien-3-ylpyrrolidine; 2-(3-Thienyl)pyrrolidine | [5] |

| CAS Number | 298690-85-4 | [6] |

| Molecular Formula | C₈H₁₁NS | [7] |

| Molecular Weight | 153.24 g/mol | [7] |

Molecular Structure:

Caption: 2D structure of this compound.

Synthesis and Characterization

The synthesis of 2-substituted pyrrolidines is a well-established area of organic chemistry, with numerous methodologies available. The choice of synthetic route often depends on the desired stereochemistry and the availability of starting materials.

General Synthetic Strategies

The construction of the this compound scaffold can be approached through several synthetic paradigms. A common strategy involves the formation of the pyrrolidine ring through cyclization reactions.

Workflow for a Potential Synthesis:

Caption: A conceptual workflow for the synthesis of this compound.

Exemplary Synthetic Protocol: Asymmetric Synthesis via Transaminase-Triggered Cyclization

A modern and efficient approach to synthesizing chiral 2-substituted pyrrolidines involves biocatalysis. The use of transaminases offers a highly enantioselective route from readily available starting materials.[8]

Principle: This method utilizes a transaminase to asymmetrically aminate a prochiral ω-haloketone. The resulting chiral amino-halide intermediate then undergoes spontaneous intramolecular cyclization to yield the desired enantioenriched pyrrolidine. The choice of a (R)- or (S)-selective transaminase allows for the production of either enantiomer of the final product.

Step-by-Step Methodology:

-

Reaction Setup: In a suitable reaction vessel, a buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.5) is prepared.

-

Reagent Addition: The ω-chloro-1-(thiophen-3-yl)butan-1-one substrate, a transaminase enzyme (either (R)- or (S)-selective), pyridoxal-5'-phosphate (PLP) cofactor, and an amine donor (e.g., isopropylamine) are added to the buffer.

-

Reaction Conditions: The reaction mixture is incubated at a controlled temperature (e.g., 30-40 °C) with gentle agitation for a specified period (typically 24-48 hours), during which the reaction progress is monitored by a suitable analytical technique (e.g., HPLC or GC).

-

Work-up and Purification: Upon completion, the reaction is quenched, and the product is extracted with an organic solvent. The organic layers are combined, dried, and concentrated. The crude product is then purified by column chromatography to afford the pure this compound.

Self-Validation: The enantiomeric excess of the final product can be determined by chiral HPLC or GC analysis, confirming the stereoselectivity of the enzymatic transformation. The structure of the product is confirmed by standard spectroscopic methods.

Physicochemical Properties

| Property | Value | Notes |

| Physical State | Not specified, likely a liquid or low-melting solid | Based on similar structures. |

| Boiling Point | Not determined | |

| Melting Point | Not determined | |

| Solubility | Soluble in common organic solvents | Predicted based on its structure. |

| pKa | Not determined | The pyrrolidine nitrogen is basic. |

Spectroscopic Characterization

Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the pyrrolidine and thiophene ring protons. The protons on the thiophene ring will appear in the aromatic region, and their coupling patterns will be indicative of the 3-substitution. The protons of the pyrrolidine ring will appear in the aliphatic region, with their chemical shifts and multiplicities reflecting their chemical environment and stereochemical relationships.

¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct signals for each of the eight carbon atoms in the molecule. The chemical shifts of the thiophene carbons will be in the aromatic region, while the pyrrolidine carbons will be in the aliphatic region.

Mass Spectrometry: Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak corresponding to the molecular weight of the compound (153.24 g/mol ). The fragmentation pattern would provide further structural information, with characteristic losses from the pyrrolidine and thiophene rings.

Applications in Drug Discovery and Development

The this compound scaffold is a promising starting point for the development of new therapeutic agents targeting a variety of diseases. The inherent biological activities of both the thiophene and pyrrolidine moieties suggest a broad potential for this compound and its derivatives.

Central Nervous System (CNS) Disorders

Derivatives of thiophene and pyrrolidine have shown significant activity in the central nervous system. For instance, various thiophene-containing compounds have been investigated as anticonvulsant, antidepressant, and antipsychotic agents.[9] The pyrrolidine ring is a core component of several CNS-active drugs. Therefore, this compound derivatives are attractive candidates for the development of novel treatments for neurological and psychiatric disorders.

Potential Therapeutic Targets and Pathways:

Caption: Drug discovery workflow for CNS-active this compound derivatives.

Other Therapeutic Areas

The versatility of the thiophene-pyrrolidine scaffold extends beyond CNS applications. Thiophene derivatives have been explored for their potential as anticancer, antimicrobial, and anti-inflammatory agents.[3][9] The pyrrolidine moiety is also present in a variety of compounds with diverse therapeutic applications.[2] Consequently, derivatives of this compound could be investigated for their efficacy in these and other disease areas.

Conclusion

This compound represents a valuable and versatile scaffold for the development of novel therapeutic agents. Its unique combination of two pharmacologically significant heterocyclic rings provides a solid foundation for the design of compound libraries for screening against a wide range of biological targets. The availability of modern, stereoselective synthetic methods, such as those employing biocatalysis, further enhances the attractiveness of this scaffold for medicinal chemistry programs. Future research focused on the synthesis and biological evaluation of a diverse range of this compound derivatives is warranted to fully explore its therapeutic potential.

References

-

Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. JACS Au. Available at: [Link]

-

Synthesis and Biological Evaluation of Substituted Thiophene Derivatives. PubMed. Available at: [Link]

-

Synthesis and Biological Evaluation of Thiophene Derivatives as Acetylcholinesterase Inhibitors. MDPI. Available at: [Link]

-

Synthesis and biological evaluation of thiophene derivatives as acetylcholinesterase inhibitors. PubMed. Available at: [Link]

-

Shanghai agrotree chemical co.,ltd. - Home. Available at: [Link]

-

2-(thiophen-3-yl)pyrrolidine (C8H11NS). PubChemLite. Available at: [Link]

-

Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers. Available at: [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Available at: [Link]

-

Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation. MDPI. Available at: [Link]

-

Therapeutic potential of pyrrole and pyrrolidine analogs: an update. PMC - NIH. Available at: [Link]

-

(PDF) Therapeutic importance of synthetic thiophene. ResearchGate. Available at: [Link]

-

Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. NIH. Available at: [Link]

-

Therapeutic Potential of Thiophene Compounds: A Mini-Review. PubMed. Available at: [Link]

-

Pyrrolidine. Wikipedia. Available at: [Link]

-

Synthesis of thiophene-containing heterocycles and their application as anticancer agents by Joseph Michael Salamoun B.S., Uni. D-Scholarship@Pitt. Available at: [Link]

-

Synthesis and reactions of di(thiophen-2-yl)alkane diones: Cyclocondensation. TÜBİTAK Academic Journals. Available at: [Link]

-

Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica. Available at: [Link]

-

Heterocyclic compounds - Thiophene - Synthesis of Thiophene - Characteristic reactions of Thiophene - Medicinal uses of Thiophene. Slideshare. Available at: [Link]

-

Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. PMC - NIH. Available at: [Link]

-

Synthesis of Pyrrolidine-2-ylidenes from Isoxazolines and Allenes. ChemRxiv. Available at: [Link]

-

Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction. PMC - NIH. Available at: [Link]

-

Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. MDPI. Available at: [Link]

- Chapter 9: Other 2-Substituted Pyrrolidines as Asymmetric Organocatalysts. Books.

-

Pyrrolidine synthesis. Organic Chemistry Portal. Available at: [Link]

-

Thiophene synthesis. Organic Chemistry Portal. Available at: [Link]

-

Unambiguous Assignment of the 1H- and 13C-NMR Spectra of Propafenone and a Thiophene Analogue. PMC - NIH. Available at: [Link]

-

Mass spectrometry in studies of protein thiol chemistry and signaling: Opportunities and caveats. SfRBM. Available at: [Link]

-

Mass Spectrometry in Studies of Protein Thiol Chemistry and Signaling: Opportunities and Caveats. PMC - NIH. Available at: [Link]

-

Pyrrolidine - the NIST WebBook. National Institute of Standards and Technology. Available at: [Link]

-

1-(Thiophene-2-carbonyl)pyrrolidine. PubChem. Available at: [Link]

-

2-(Thiophen-2-yl)pyrrolidine. PubChem. Available at: [Link]

-

Discovery of Thiophene Derivatives as Potent, Orally Bioavailable, and Blood–Brain Barrier-Permeable Ebola Virus Entry Inhibitors. ACS Publications. Available at: [Link]

-

Pharmacological profile of mephedrone analogs and related new psychoactive substances. Available at: [Link]

-

Synthesis of aryl-substituted thieno[3,2-b]thiophene derivatives and their use for N,S-heterotetracene construction. NIH. Available at: [Link]

-

(PDF) Recent Advances in the Synthesis of Pyrrolidines. ResearchGate. Available at: [Link]

-

Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery. ResearchGate. Available at: [Link]

-

STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES. ResearchGate. Available at: [Link]

-

(PDF) Thiophenium-ylides: Synthesis and reactivity. ResearchGate. Available at: [Link]

-

Ag-doped Nano Magnetic γ-Fe2O3@DA Core–Shell Hollow Spheres: an efficient and recoverable heterogeneous catalyst for A3, KA2 Coupling Reactions and [2+3] cycloaddition. The Royal Society of Chemistry. Available at: [Link]

-

A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. Available at: [Link]

-

Physicochemical properties of the synthesized compounds. ResearchGate. Available at: [Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 3. Synthesis and Biological Evaluation of Substituted Thiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of thiophene derivatives as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2-Thiophen-3-yl-pyrrolidine; 2-thien-3-ylpyrrolidine; 2-(3-Thienyl)pyrrolidine | Chemrio [chemrio.com]

- 6. Shanghai agrotree chemical co.,ltd. - Home [agrotreechem.lookchem.com]

- 7. PubChemLite - 2-(thiophen-3-yl)pyrrolidine (C8H11NS) [pubchemlite.lcsb.uni.lu]

- 8. pubs.acs.org [pubs.acs.org]

- 9. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Synthetic Routes of 2-Thiophen-3-ylpyrrolidine

Introduction

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds and FDA-approved drugs.[1][2] Its non-planar, three-dimensional structure allows for a thorough exploration of pharmacophore space, a critical aspect in modern drug design.[3] When functionalized with a thiophene moiety, a well-known bioisostere of the phenyl ring, the resulting 2-thienylpyrrolidine derivatives present a unique combination of structural and electronic properties that are of significant interest to researchers in drug development.[4] This guide provides a comprehensive overview of plausible and established synthetic strategies for accessing a specific, valuable building block: 2-Thiophen-3-ylpyrrolidine.

This document is intended for researchers, scientists, and professionals in the field of drug development. It will delve into various synthetic methodologies, offering not just procedural steps but also the underlying chemical principles and mechanistic insights. The presented routes are designed to be robust and adaptable, providing a solid foundation for further research and development.

Route 1: [3+2] Cycloaddition of an Azomethine Ylide with 3-Vinylthiophene

The [3+2] cycloaddition reaction between an azomethine ylide and an alkene is a highly efficient and atom-economical method for the construction of the pyrrolidine ring.[5] This approach allows for the creation of multiple stereocenters in a single, often highly stereoselective, step.[6][7]

Synthetic Strategy Overview

This route involves the in situ generation of an azomethine ylide from the condensation of an α-amino acid, such as sarcosine (N-methylglycine), and an aldehyde. The resulting 1,3-dipole then undergoes a cycloaddition reaction with 3-vinylthiophene, which serves as the dipolarophile, to yield the desired 2-(thiophen-3-yl)pyrrolidine derivative.

Diagram of the Synthetic Pathway

Caption: [3+2] Cycloaddition pathway to 2-(Thiophen-3-yl)pyrrolidine.

Mechanistic Insight

The reaction proceeds through a concerted, pericyclic mechanism, where the highest occupied molecular orbital (HOMO) of the azomethine ylide interacts with the lowest unoccupied molecular orbital (LUMO) of the vinylthiophene.[7][8] The regioselectivity of the addition is governed by the electronic and steric properties of both the dipole and the dipolarophile. The stereochemical outcome can often be controlled by the use of chiral auxiliaries or catalysts.[2][6]

Experimental Protocol (Representative)

-

Preparation of the Reaction Mixture: To a solution of 3-vinylthiophene (1.0 eq) in toluene is added sarcosine (1.2 eq) and the desired aldehyde (e.g., paraformaldehyde, 1.2 eq).

-

Reaction Execution: The mixture is heated to reflux with a Dean-Stark apparatus to remove water formed during the in situ generation of the azomethine ylide.

-

Monitoring and Work-up: The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to afford the desired 2-(thiophen-3-yl)pyrrolidine derivative.

Route 2: Intramolecular Reductive Amination of a γ-Thienyl Ketone

Intramolecular reductive amination is a robust and widely used method for the synthesis of cyclic amines, including pyrrolidines.[9] This strategy involves the formation of a γ-amino ketone, which upon cyclization and reduction, yields the target pyrrolidine.

Synthetic Strategy Overview

This approach begins with the synthesis of a 1,4-dicarbonyl compound, specifically 1-(thiophen-3-yl)butane-1,4-dione. This diketone can then be subjected to a Paal-Knorr type reaction with a primary amine, followed by reduction, or directly undergo reductive amination to form the pyrrolidine ring.[10][11][12][13]

Diagram of the Synthetic Pathway

Caption: Reductive amination pathway to 2-(Thiophen-3-yl)pyrrolidine.

Key Steps and Experimental Considerations

-

Synthesis of the 1,4-Diketone: The key precursor, 1-(thiophen-3-yl)butane-1,4-dione, can be synthesized via various methods, including the Stetter reaction between 3-thiophenecarboxaldehyde and methyl vinyl ketone, or a Michael addition of an appropriate enolate to a thienyl-α,β-unsaturated ketone.[12]

-

Reductive Amination: The diketone is reacted with a primary amine (e.g., benzylamine, which can be later deprotected) in the presence of a reducing agent.[9][14][15] Sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) are often preferred as they selectively reduce the intermediate iminium ion in the presence of the remaining carbonyl group.[9]

Experimental Protocol (Representative)

-

Diketone Synthesis: 3-Thiophenecarboxaldehyde and methyl vinyl ketone are reacted in the presence of a thiazolium salt catalyst and a base to afford 1-(thiophen-3-yl)butane-1,4-dione.

-

Reductive Amination: The synthesized diketone (1.0 eq) and a primary amine (e.g., benzylamine, 1.1 eq) are dissolved in methanol. Sodium cyanoborohydride (1.5 eq) is added portion-wise, and the reaction is stirred at room temperature until completion.

-

Work-up and Purification: The reaction is quenched with water and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated. The crude product is then purified by column chromatography.

Route 3: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds, particularly between sp2-hybridized carbon atoms.[6] This route offers a convergent approach where the thiophene and pyrrolidine moieties are synthesized separately and then coupled in the final step.

Synthetic Strategy Overview

This strategy involves the palladium-catalyzed coupling of 3-thienylboronic acid with a suitably functionalized pyrrolidine derivative, such as an N-protected 2-halopyrrolidine or 2-pyrrolidinyl triflate. The choice of catalyst, ligand, and base is crucial for achieving high yields.[4][16]

Diagram of the Synthetic Pathway

Caption: Suzuki-Miyaura coupling for the synthesis of 2-(Thiophen-3-yl)pyrrolidine.

Experimental Protocol (Representative)

-

Preparation of the Reaction: In a Schlenk flask, N-Boc-2-bromopyrrolidine (1.0 eq), 3-thienylboronic acid (1.5 eq), a palladium catalyst (e.g., Pd(PPh3)4, 5 mol%), and a base (e.g., K2CO3, 2.0 eq) are combined.

-

Reaction Execution: The flask is evacuated and backfilled with an inert gas (e.g., argon). A degassed solvent mixture (e.g., toluene/ethanol/water) is added, and the reaction is heated to reflux.

-

Monitoring and Work-up: The reaction progress is monitored by TLC or GC-MS. After completion, the mixture is cooled, diluted with water, and extracted with an organic solvent.

-

Purification: The combined organic layers are washed, dried, and concentrated. The crude product is purified by flash chromatography to yield N-Boc-2-(thiophen-3-yl)pyrrolidine, which can be deprotected if desired.

Route 4: Grignard Addition to a Cyclic Iminium Ion Precursor

The addition of organometallic reagents, such as Grignard reagents, to electrophilic imines or iminium ions provides a direct method for the formation of C-C bonds at the α-position to the nitrogen atom in a heterocyclic ring.[17][18][19][20]

Synthetic Strategy Overview

This route involves the preparation of 3-thienylmagnesium bromide from 3-bromothiophene.[21] This Grignard reagent is then added to a suitable N-acylated pyrrolidine precursor, which can generate a cyclic N-acyliminium ion in situ.

Diagram of the Synthetic Pathway

Caption: Grignard addition pathway to 2-(Thiophen-3-yl)pyrrolidine.

Experimental Protocol (Representative)

-

Grignard Reagent Formation: Magnesium turnings are activated in dry THF, and a solution of 3-bromothiophene in THF is added dropwise to initiate the formation of 3-thienylmagnesium bromide.

-

Addition Reaction: In a separate flask, a solution of an N-acyl-2-methoxypyrrolidine (as the iminium ion precursor) in dry THF is cooled to a low temperature (e.g., -78 °C). The freshly prepared Grignard reagent is then added slowly.

-

Quenching and Work-up: The reaction is allowed to warm to room temperature and then quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent.

-

Purification: The organic extracts are combined, dried, and concentrated. The resulting crude product is purified by column chromatography.

Comparative Analysis of Synthetic Routes

| Route | Key Transformation | Advantages | Disadvantages |

| 1 | [3+2] Cycloaddition | Atom-economical, potential for high stereocontrol.[5] | Requires specific starting materials (vinylthiophene). |

| 2 | Intramolecular Reductive Amination | Utilizes readily available starting materials, robust methodology.[9] | May require multiple steps to synthesize the diketone precursor. |

| 3 | Suzuki-Miyaura Coupling | Convergent synthesis, broad substrate scope.[4][22] | Palladium catalyst can be expensive, potential for side reactions.[16] |

| 4 | Grignard Addition | Direct C-C bond formation, good for creating quaternary centers. | Grignard reagents are highly reactive and moisture-sensitive.[19] |

Conclusion

The synthesis of this compound can be achieved through a variety of strategic approaches, each with its own set of advantages and challenges. The choice of a particular route will depend on factors such as the availability of starting materials, the desired scale of the synthesis, and the required stereochemical purity. The methodologies outlined in this guide, from classic cycloadditions and reductive aminations to modern cross-coupling reactions, provide a robust toolkit for the synthetic chemist aiming to explore the chemical space of thienyl-substituted pyrrolidines for applications in drug discovery and materials science.

References

-

Reductive Amination, and How It Works. (2017). Master Organic Chemistry. [Link]

-

Asymmetric [3+2] Cycloaddition of Azomethine Ylides. MSU chemistry. [Link]

-

Domino Grignard Addition/Cope–House Reaction for the Synthesis of Polyhydroxylated 3‑Methylindolizidines Analogous to Castanospermine. PMC - NIH. [Link]

-

Glycine-Based [3+2] Cycloaddition for the Synthesis of Pyrrolidine-Containing Polycyclic Compounds. MDPI. [Link]

-

Paal-Knorr Thiophene Synthesis. Organic Chemistry Portal. [Link]

-

“High” Temperature Asymmetric Lithiation of N-Boc Heterocycles: Synthesis of Tetra-Substituted Pyrrolidines Giacomo Gelardi. White Rose eTheses Online. [Link]

-

Catalytic Asymmetric Synthesis of α-Arylpyrrolidines and Benzo-fused Nitrogen Heterocycles. PMC - NIH. [Link]

-

Preparation of N-Boc-3-methylpyrrole via Anionic Rearrangement. Organic Syntheses. [Link]

-

Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. ACS Publications. [Link]

-

To explore Grignard's reaction in the synthesis of structurally related compounds of Carbinoxamine and evaluate Anti histaminic activity. ResearchGate. [Link]

-

Facile synthesis of 1,4-diketones via three-component reactions of α-ketoaldehyde, 1,3-dicarbonyl compound, and a nucleophile in water. Green Chemistry (RSC Publishing). [Link]

-

Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. ResearchGate. [Link]

-

TiF4-mediated, one-pot, reductive amination of carboxylic acids with borane–ammonia. RSC Advances. [Link]

-

Intramolecular Dipolar Cycloaddition Reactions of Azomethine Ylides. Chemical Reviews. [Link]

-

Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. PubMed Central. [Link]

-

Suzuki Coupling. Organic Chemistry Portal. [Link]

- Process for making grignard reagents.

-

From 1,4-dicarbonyl compounds and a source of sulfide ( Paal – Knorr thiophene synthesis or P. University of Babylon. [Link]

-

Theoretical Study of the Mechanism of the Formation of Azomethine Ylide from Isatine and Sarcosine and Its Reactivity in 1,3-Dipolar Cycloaddition Reaction with 7-Oxabenzonorbornadiene. MDPI. [Link]

-

Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. MDPI. [Link]

-

Azomethine Ylides—Versatile Synthons for Pyrrolidinyl-Heterocyclic Compounds. MDPI. [Link]

-

Reductive Alkylations of Dimethylamine Using Titanium(IV) Isopropoxide and Sodium Borohydride: An Efficient. J-STAGE. [Link]

-

Azomethine ylide. Wikipedia. [Link]

-

Synthesis of Novel 1,4-Diketone Derivatives and Their Further Cyclization. PMC - NIH. [Link]

-

Masking Boronic Acids for Suzuki Coupling. YouTube. [Link]

-

Three-Component [3+2] Cycloaddition for Regio- and Diastereoselective Synthesis of Spirooxindole-Pyrrolidines. PMC - NIH. [Link]

-

Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. PMC - NIH. [Link]

-

The Synthesis of the Hydrogenated Thiophenes by [3+2] Cycloaddition Reaction of Thiocarbonyl Ylide. Journal of Organic and Pharmaceutical Chemistry. [Link]

-

Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium. MDPI. [Link]

-

Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. MDPI. [Link]

-

1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides with Carbonyl Dipolarophiles Yielding Oxazolidine Derivatives. PMC - NIH. [Link]

-

SYNTHESIS AND CHARACTERIZATION OF BOC-PROTECTED THIO-1,3,4-OXADIAZOL-2-YL DERIVATIVES. ResearchGate. [Link]

-

In situ propargyl Grignard addition to vinylic ketone. ChemSpider Synthetic Pages. [Link]

-

Asymmetric synthesis of 2-substituted pyrrolidines by addition of Grignard reagents to γ-chlorinated N-tert-butanesulfinyl imine. Chemical Communications (RSC Publishing). [Link]

-

Stereoselective synthesis of dispiroindano pyrrolidines by the [3 + 2] cycloaddition of thiazolo[3,2‐a]indole tethered dipolarophile with azomethine ylides. ResearchGate. [Link]

-

Paal-Knorr Furan Synthesis. Organic Chemistry Portal. [Link]

Sources

- 1. orgsyn.org [orgsyn.org]

- 2. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]

- 3. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. Azomethine ylide - Wikipedia [en.wikipedia.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Paal-Knorr Thiophene Synthesis [organic-chemistry.org]

- 11. uomosul.edu.iq [uomosul.edu.iq]

- 12. Synthesis of Novel 1,4-Diketone Derivatives and Their Further Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Paal-Knorr Furan Synthesis [organic-chemistry.org]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Domino Grignard Addition/Cope–House Reaction for the Synthesis of Polyhydroxylated 3‑Methylindolizidines Analogous to Castanospermine - PMC [pmc.ncbi.nlm.nih.gov]

- 18. sphinxsai.com [sphinxsai.com]

- 19. sigmaaldrich.com [sigmaaldrich.com]

- 20. Asymmetric synthesis of 2-substituted pyrrolidines by addition of Grignard reagents to γ-chlorinated N-tert-butanesulfinyl imine - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 21. US3161689A - Process for making grignard reagents - Google Patents [patents.google.com]

- 22. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Validated Protocol for Computational Docking of 2-Thiophen-3-ylpyrrolidine Derivatives to the Human Dopamine Transporter

Abstract

This guide provides a comprehensive, step-by-step protocol for conducting molecular docking studies on 2-thiophen-3-ylpyrrolidine derivatives, a class of compounds with potential activity as monoamine reuptake inhibitors. We present a validated workflow using a combination of industry-standard, open-source software: UCSF ChimeraX for structure visualization and preparation, and AutoDock Vina for high-performance molecular docking. The protocol is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the scientific rationale behind key decisions. A case study targeting the human dopamine transporter (DAT) is used to illustrate the entire process, from receptor and ligand preparation to post-docking analysis and validation.

Introduction and Scientific Background

This compound derivatives represent a scaffold of significant interest in medicinal chemistry. Structurally related compounds have shown potent activity as inhibitors of monoamine transporters, including those for dopamine (DAT), norepinephrine (NET), and serotonin (SERT).[1] These transporters are critical regulators of neurotransmission, and their inhibition is a cornerstone of treatment for numerous neurological and psychiatric disorders, such as depression, ADHD, and substance abuse.

Computational docking is an indispensable tool in modern drug discovery, enabling the prediction of binding conformations and affinities of small molecules within the active site of a target protein.[2] By simulating these interactions, researchers can prioritize compounds for synthesis, interpret structure-activity relationships (SAR), and generate hypotheses about the molecular determinants of binding.

This application note establishes a robust and reproducible protocol for docking this compound derivatives. We will use the high-resolution crystal structure of the human dopamine transporter (PDB ID: 4XP1) as our receptor and AutoDock Vina, a widely used open-source docking engine known for its speed and accuracy, as our primary computational tool.[3][4]

Materials and Software

A successful docking study relies on a suite of specialized software. The following tools were used to develop and validate this protocol. While specific versions are listed, newer stable releases are generally acceptable.

| Software | Version | Primary Use | Source / Reference |

| UCSF ChimeraX | 1.7 | Receptor/Ligand visualization, cleanup, and preparation. | [5][6][7][8] |

| AutoDock Vina | 1.2.3 | Molecular docking calculations. | [3][9] |

| MGLTools (AutoDockTools) | 1.5.7 | Generation of PDBQT files and grid parameter setup. | |

| PyMOL | 2.5 | High-quality visualization and analysis of docking results. | [10][11][12] |

| Text Editor | (e.g., VSCode, Notepad++) | Editing configuration and output files. | N/A |

Overall Docking Workflow

A well-defined workflow is critical for ensuring reproducibility and accuracy. The process can be logically divided into four main stages: Preparation, Docking, Analysis, and Validation. Each stage contains several key steps that will be detailed in the subsequent protocols.

Caption: High-level workflow for the computational docking study.

Protocol 1: Receptor Preparation

Objective: To prepare the human Dopamine Transporter (DAT) crystal structure (PDB: 4XP1) for docking by removing non-essential molecules, repairing structural issues, and adding charges.

Rationale: Raw PDB files often contain experimental artifacts like water molecules, co-solvents, and multiple conformations that can interfere with docking calculations.[13][14] This protocol ensures a clean, chemically correct receptor model.

Methodology:

-

Fetch the Structure:

-

Initial Cleanup:

-

The 4XP1 structure contains multiple chains and ligands. For this study, we are interested in chain A and the bound ligand cocaine (service residue name BZM), which helps define the binding site.

-

Delete unwanted chains and molecules. Command: delete ~A | ~:BZM

-

Remove all solvent (water) molecules. Command: delete solvent

-

-

Structure Preparation with Dock Prep:

-

ChimeraX's dock prep tool is a powerful utility that automates several crucial preparation steps.[16]

-

Open the tool from the menu: Tools -> Structure Editing -> Dock Prep.

-

In the Dock Prep window, keep the default selections to:

-

Add hydrogen atoms to the protein.

-

Remove lone atoms and smallest fragments.

-

Use Amber ff14SB for protein charges and AM1-BCC for ligand charges.

-

-

Click "OK" to run the preparation. This process may take a few minutes.

-

-

Separate Receptor and Native Ligand:

-

After Dock Prep, the receptor and the native ligand (cocaine) are prepared. We must save them as separate files for the re-docking validation step (Protocol 5).

-

Save the prepared receptor:

-

Select and delete the ligand: delete :BZM

-

Save the receptor: save receptor_prepared.pdb format pdb

-

-

Re-open the prepared complex and save the native ligand:

-

Reload the Dock Prep result or re-run steps 1-3.

-

Select and delete the protein: delete protein

-

Save the native ligand: save native_ligand.mol2 format mol2

-

-

-

Final Conversion to PDBQT Format:

-

AutoDock Vina requires receptor files in the PDBQT format, which includes partial charges and atom types.[17]

-

Open the receptor_prepared.pdb file in AutoDockTools (ADT).

-

From the ADT menu, navigate to Grid -> Macromolecule -> Choose....

-

Select the receptor and click "OK". ADT will process the file.

-

Save the output as receptor.pdbqt. This file is now ready for docking.

-

Protocol 2: Ligand Preparation

Objective: To prepare the 2D structure of a this compound derivative for 3D docking.

Rationale: Ligands must be converted to 3D structures with appropriate protonation states, charges, and defined rotatable bonds. This ensures the docking algorithm can flexibly and accurately explore different conformations of the ligand within the binding site.[18][19]

Methodology:

-

Obtain 2D Structure:

-

Draw the this compound derivative of interest using a chemical drawing tool like ChemDraw or Marvin Sketch.

-

For this example, we will use (S)-3-(thiophen-3-yl)pyrrolidine.

-

Save the structure as a 3D format, such as SDF or MOL2.

-

-

3D Structure Generation and Energy Minimization:

-

Open the 3D ligand file in UCSF ChimeraX.

-

Use the Build Structure tool (Tools -> Structure Editing -> Build Structure) to add hydrogens.

-

Perform a quick energy minimization to obtain a reasonable low-energy conformation. Command: minimize

-

-

Assign Charges:

-

Use the Add Charge tool (Tools -> Structure Editing -> Add Charge).

-

Select the AM1-BCC charge model, which is well-suited for drug-like small molecules. Click "OK".

-

-

Save in MOL2 Format:

-

Save the prepared ligand as ligand_prepared.mol2. This format retains the 3D coordinates and assigned charges.

-

-

Final Conversion to PDBQT Format:

-

Open ligand_prepared.mol2 in AutoDockTools.

-

Navigate to Ligand -> Input -> Choose.... Select the ligand and click "OK".

-

ADT will automatically detect the root atom and define rotatable bonds (torsions). You can verify this under Ligand -> Torsion Tree.

-

Save the final ligand file for docking: Ligand -> Output -> Save as PDBQT. Name it ligand.pdbqt.

-

Protocol 3: Grid Generation & Docking Execution

Objective: To define the search space for docking and run the AutoDock Vina simulation.

Rationale: Docking is computationally expensive. By defining a "grid box," we limit the search to a specific region of the receptor, typically the known or predicted binding site. This dramatically increases efficiency and accuracy.[20] The location of the native ligand (cocaine in 4XP1) is the ideal center for our grid box.

Methodology:

-

Define the Grid Box in ADT:

-

Load the receptor.pdbqt file into AutoDockTools.

-

Load the native ligand (native_ligand.mol2) to visualize the binding site.

-

Open the Grid Box tool: Grid -> Grid Box....

-

A box will appear in the display. Center this box on the native ligand. You can use the Center on Ligand option in the Grid Options window.

-

Adjust the dimensions of the box to ensure it fully encompasses the binding site with a buffer of ~4-5 Å on each side. A good starting size is 24 x 24 x 24 Å.

-

Note the center coordinates (x, y, z) and dimensions (x, y, z) .

-

-

Create the Vina Configuration File:

-

AutoDock Vina is controlled by a simple text file.[9] Create a new text file named conf.txt.

-

Add the following lines, replacing the coordinate and dimension values with those from the previous step:

-

Causality Note: The exhaustiveness parameter controls the thoroughness of the search. Higher values increase computational time but also the likelihood of finding the true binding minimum. A value of 16 is a good balance for standard docking. num_modes specifies how many distinct binding poses to generate.

-

-

Execute the Docking Run:

-

Open a command line terminal (or PowerShell on Windows).

-

Navigate to the directory containing your receptor.pdbqt, ligand.pdbqt, and conf.txt files.

-

Run the Vina executable with the configuration file as an argument. Command: vina --config conf.txt --log docking_log.txt

-

The process will run and output two files: all_docking_results.pdbqt containing the coordinates of the docked poses, and docking_log.txt containing the binding affinity scores for each pose.

-

Protocol 4: Post-Docking Analysis

Objective: To visualize the docking results, analyze protein-ligand interactions, and interpret the binding scores.

Rationale: The output of a docking run is a set of poses and scores. Meaningful interpretation requires visualizing these poses in the context of the receptor's binding site to identify key interactions (e.g., hydrogen bonds, hydrophobic contacts) that stabilize the complex.[21][22][23]

Methodology:

-

Load Results into PyMOL:

-

Load the prepared receptor: File -> Open -> receptor.pdbqt.

-

Load the docking results: File -> Open -> all_docking_results.pdbqt. The output file is a multi-model PDBQT, and PyMOL will load all 10 poses, allowing you to cycle through them using the arrow keys in the bottom-right corner.

-

Visualize Interactions:

-

Focus on the top-scoring pose (Mode 1).

-

Display the protein binding site residues around the ligand. A useful PyMOL command is: select site, br. all within 5 of resn LIG (assuming your ligand is named LIG).

-

Use PyMOL's "preset" options for ligand sites (Action -> Preset -> Ligand Sites) to quickly set up a clear view.[24]

-

Identify key interactions like hydrogen bonds. Command: dist (site and not hydro), (resn LIG and not hydro), 3.5

-

-

Analyze Binding Affinity Data:

-

Open the docking_log.txt file. It will contain a table similar to this:

-

| Mode | Affinity (kcal/mol) | RMSD l.b. | RMSD u.b. |

| 1 | -8.5 | 0.000 | 0.000 |

| 2 | -8.2 | 1.854 | 2.431 |

| 3 | -8.1 | 2.109 | 3.578 |

| ... | ... | ... | ... |

Protocol 5: Protocol Validation (Self-Validating System)

Objective: To validate the accuracy and reliability of the entire docking protocol.

Rationale: A trustworthy protocol must be able to reproduce experimental results. The gold standard for validation is to "re-dock" the co-crystallized (native) ligand back into its receptor.[25][26] A successful protocol will place the re-docked ligand in a pose that is very close to its original crystal structure position.

Methodology:

-

Prepare the Native Ligand:

-

Use the native_ligand.mol2 file created in Protocol 1.

-

Convert it to native_ligand.pdbqt using AutoDockTools, following the same steps as in Protocol 2.

-

-

Execute Re-Docking:

-

Modify your conf.txt file to use the native ligand: ligand = native_ligand.pdbqt.

-

Change the output file name: out = redocking_results.pdbqt.

-

Run Vina using the modified configuration file.

-

-

Calculate RMSD:

-

The Root-Mean-Square Deviation (RMSD) measures the average distance between the atoms of the re-docked pose and the crystal pose.

-

Load the crystal structure PDB (4XP1) and the top-scoring re-docked pose into PyMOL or ChimeraX.

-

Superimpose the protein backbones to ensure a correct frame of reference.

-

Use the built-in RMSD calculation tools to compare the heavy atoms of the re-docked ligand against the native ligand.

-

Validation Criteria: An RMSD value below 2.0 Å is widely considered a successful validation, indicating the protocol can accurately reproduce the experimental binding mode.[27][28]

-

Caption: Decision workflow for validating the docking protocol.

Conclusion and Best Practices

This application note provides a validated, end-to-end protocol for the computational docking of this compound derivatives against the human dopamine transporter. By following these detailed steps, researchers can generate reliable and reproducible predictions of ligand binding modes, providing valuable insights for structure-based drug design.

Key Best Practices:

-

Garbage In, Garbage Out: The quality of your results is entirely dependent on the quality of your input structures. Meticulous receptor and ligand preparation is the most critical stage.

-

Understand Your Target: Always begin by studying the biology of your target protein and its binding site. The presence of cofactors, specific water molecules, or known allosteric sites can significantly impact the setup.

-

Don't Trust Scores Alone: Binding affinity scores are estimates. Always visually inspect the top-scoring poses to ensure they are chemically sensible and make plausible interactions with the receptor.

-

Always Validate: Never use a docking protocol for virtual screening without first validating it through re-docking of a known ligand. This step provides essential confidence in your methodology.

References

-

PyMOL Wiki. (n.d.). Main Page. Retrieved from [Link]

-

PyMOL Wiki. (2021). Make Figures. Retrieved from [Link]

-

Wikipedia. (n.d.). PyMOL. Retrieved from [Link]

-

Scribd. (n.d.). Autodock_Vina Protocol. Retrieved from [Link]

-

Seeliger, D., & de Groot, B. L. (2010). Ligand docking and binding site analysis with PyMOL and Autodock/Vina. Journal of Computer-Aided Molecular Design, 24(5), 417-422. Available from: [Link]

-

Bioinformatics Review. (2018). Autodock Vina Result Analysis with PyMol. YouTube. Retrieved from [Link]

-

ResearchGate. (n.d.). Validation of docking protocol by redocking the cocrystallized ligand... Retrieved from [Link]

-

YouTube. (2021). Analysis of Docking results by Autodock. Retrieved from [Link]

-

Indian Institute of Science. (n.d.). Protocol for Docking with AutoDock. Retrieved from [Link]

-

Johny, A. (2025). Molecular Docking Made Easy: A Step-by-Step Guide to AutoDock4 using AutoDockTools. Medium. Retrieved from [Link]

-

PyMOL Wiki. (n.d.). Main Page. Retrieved from [Link]

-

The Scripps Research Institute. (n.d.). AutoDock Vina. Retrieved from [Link]

-

Read the Docs. (n.d.). Basic docking — Autodock Vina 1.2.0 documentation. Retrieved from [Link]

-

YouTube. (2025). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide. Retrieved from [Link]

-

The Scripps Research Institute. (n.d.). AutoDock. Retrieved from [Link]

-

YouTube. (2022). Autodock result protein-ligand interaction analysis using pymol. Retrieved from [Link]

-

YouTube. (2022). [MD-2] Protein Preparation for Molecular Docking. Retrieved from [Link]

-

Bioinformatics Review. (2021). How to analyze HADDOCK results using Pymol script generated from PRODIGY? Retrieved from [Link]

-

PyMOL Wiki. (2018). Practical Pymol for Beginners. Retrieved from [Link]

-

Bioinformatics Review. (2020). Beginner's Guide for Docking using Autodock Vina. Retrieved from [Link]

-

The Scripps Research Institute. (2024). AutoDock Suite. Retrieved from [Link]

-

bio.tools. (n.d.). ChimeraX. Retrieved from [Link]

-

YouTube. (2024). Learn Maestro: Preparing protein structures. Retrieved from [Link]

-

YouTube. (2024). How to Perform Molecular Docking with AutoDock Vina. Retrieved from [Link]

-

YouTube. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1. Retrieved from [Link]

-

YouTube. (2021). AutoDock Tutorial- Part 4. Preparing Ligand for Docking. Retrieved from [Link]

-

The Scripps Research Institute. (n.d.). AutoDock Version 4.2. Retrieved from [Link]

-

University of Manchester. (n.d.). 6. Preparing the protein and ligand for docking. Retrieved from [Link]

-

Musso, L., et al. (2020). Setup and Validation of a Reliable Docking Protocol for the Development of Neuroprotective Agents by Targeting the Sigma-1 Receptor (S1R). Molecules, 25(20), 4789. Available from: [Link]

-

Michigan State University. (n.d.). Lessons from Docking Validation. Retrieved from [Link]

-

Wikipedia. (n.d.). UCSF Chimera. Retrieved from [Link]

-

Singh, N., & Kumar, A. (2014). A simple click by click protocol to perform docking: AutoDock 4.2 made easy for non-bioinformaticians. EXCLI journal, 13, 82–101. Available from: [Link]

-

Read the Docs. (n.d.). AutoDock Vina: Molecular docking program. Retrieved from [Link]

-

bio.tools. (n.d.). AutoDock Vina. Retrieved from [Link]

-

Li, X., et al. (2026). Molecular Dynamics and Experimental Validation of Natural Products from Chuanxiong Rhizoma as VEGFR2 Inhibitors for nAMD Therapy. ACS Omega. Available from: [Link]

-

ResearchGate. (2024). (PDF) Validation of Docking Methodology (Redocking). Retrieved from [Link]

-

Di Micco, S., et al. (2019). Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. Frontiers in Chemistry, 7, 73. Available from: [Link]

- Google Patents. (2006). US20060270713A1 - 3-Aminopyrrolidines as inhibitors of monoamine uptake.

-

Słoczyńska, K., et al. (2020). Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation. Molecules, 25(23), 5572. Available from: [Link]

Sources

- 1. US20060270713A1 - 3-Aminopyrrolidines as inhibitors of monoamine uptake - Google Patents [patents.google.com]

- 2. medium.com [medium.com]

- 3. autodock-vina.readthedocs.io [autodock-vina.readthedocs.io]

- 4. bio.tools [bio.tools]

- 5. UCSF ChimeraX Home Page [rbvi.ucsf.edu]

- 6. bio.tools [bio.tools]

- 7. UCSF ChimeraX Documentation Index [rbvi.ucsf.edu]

- 8. Download UCSF ChimeraX [cgl.ucsf.edu]

- 9. autodock-vina.readthedocs.io [autodock-vina.readthedocs.io]

- 10. PyMOL Wiki [pymolwiki.org]

- 11. PyMOL - Wikipedia [en.wikipedia.org]

- 12. PyMOL Wiki [pymolwiki.org]

- 13. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]

- 14. youtube.com [youtube.com]

- 15. UCSF Chimera - Wikipedia [en.wikipedia.org]

- 16. 6. Preparing the protein and ligand for docking — ScotCHEM protein-ligand docking course documentation [arts.st-andrews.ac.uk]

- 17. ccsb.scripps.edu [ccsb.scripps.edu]

- 18. m.youtube.com [m.youtube.com]

- 19. A simple click by click protocol to perform docking: AutoDock 4.2 made easy for non-bioinformaticians - PMC [pmc.ncbi.nlm.nih.gov]

- 20. static.igem.wiki [static.igem.wiki]

- 21. Ligand docking and binding site analysis with PyMOL and Autodock/Vina - PMC [pmc.ncbi.nlm.nih.gov]

- 22. youtube.com [youtube.com]

- 23. m.youtube.com [m.youtube.com]

- 24. m.youtube.com [m.youtube.com]

- 25. researchgate.net [researchgate.net]

- 26. Setup and Validation of a Reliable Docking Protocol for the Development of Neuroprotective Agents by Targeting the Sigma-1 Receptor (S1R) - PMC [pmc.ncbi.nlm.nih.gov]

- 27. pubs.acs.org [pubs.acs.org]

- 28. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in 2-Thiophen-3-ylpyrrolidine Synthesis

Welcome to the technical support center for the synthesis of 2-Thiophen-3-ylpyrrolidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic building block. Pyrrolidine moieties are prevalent in numerous FDA-approved drugs, making their efficient synthesis a critical aspect of medicinal chemistry.[1] This document provides in-depth, experience-driven advice in a question-and-answer format to help you diagnose and resolve issues leading to low product yield.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 2-Arylpyrrolidines like this compound?

A1: The synthesis of 2-arylpyrrolidines is well-established, with several reliable methods available. The choice of route often depends on the availability of starting materials, desired stereochemistry, and scalability. Three common strategies are:

-

Reductive Amination/Intramolecular Cyclization: This is a highly efficient approach where a suitable ω-haloketone (e.g., a 5-chloro-1-(thiophen-3-yl)pentan-1-one derivative) reacts with an amine source, followed by intramolecular cyclization.[2][3] Biocatalytic versions using transaminases have also been developed for asymmetric synthesis.[4][5]

-

N-Acyliminium Ion Cyclization: This powerful method involves the formation of a reactive N-acyliminium ion intermediate which then undergoes an intramolecular cyclization with the thiophene ring acting as the nucleophile.[6][7] This route is particularly useful for constructing complex polycyclic systems.[7]

-

Addition of Organometallic Reagents: Grignard or organolithium reagents derived from 3-bromothiophene can be added to a suitable pyrrolidine precursor, such as a γ-chlorinated N-sulfinyl imine, to form the desired C-C bond, followed by cyclization.[8][9]

Q2: My overall yield is consistently below 30%. What are the first things I should check?

A2: Consistently low yields often point to fundamental issues with reagents, reaction setup, or conditions rather than subtle optimization problems. Before delving into complex troubleshooting, verify the following:

-

Reagent Quality:

-

Starting Materials: Confirm the purity of your thiophene precursor and the pyrrolidine fragment source. Impurities can interfere with catalysts or lead to side reactions.

-

Solvents: Ensure solvents are anhydrous, especially for reactions involving organometallics or water-sensitive catalysts.

-

Reagents: Check the activity of reagents like reducing agents (e.g., NaBH₄, LiBEt₃H) or catalysts.

-

-

Inert Atmosphere: Many steps in these syntheses, particularly those involving organometallic intermediates or catalysts, are sensitive to oxygen and moisture. Ensure your reaction is performed under a properly maintained inert atmosphere (Nitrogen or Argon).

-

Reaction Temperature: Verify that the reaction temperature is being accurately controlled. Temperature fluctuations can significantly impact reaction rates and selectivity, leading to byproduct formation.

Q3: I'm observing multiple spots on my TLC plate that are difficult to separate. What could they be?

A3: The presence of multiple, hard-to-separate spots suggests the formation of isomers or closely related byproducts. Common culprits include:

-

Diastereomers: If your synthesis involves the creation of more than one chiral center, you may be forming diastereomers which can have very similar polarities.

-

Regioisomers: If using a substituted thiophene, cyclization could potentially occur at different positions on the ring, leading to regioisomeric products.

-

Over-alkylation: In syntheses involving N-alkylation steps, the product can sometimes react further to form di-substituted or quaternary ammonium salts.[10]

-

Oxidation Products: The pyrrolidine nitrogen can sometimes be oxidized to an N-oxide, especially during workup or purification.[11]

Optimizing reaction conditions for selectivity (e.g., lowering temperature, changing catalyst) and employing high-resolution chromatography techniques are key to resolving these issues.

Section 2: Troubleshooting Specific Synthetic Routes

This section addresses issues related to a common and effective synthetic strategy: Reductive Cyclization of a γ-Chloro-N-sulfinylketimine . This enantioselective route provides excellent control over stereochemistry.[9]

Issue 1: Low Yield of the this compound Product

Q: My reductive cyclization of the γ-chloro N-(tert-butanesulfinyl)ketimine with the thiophene moiety is giving a low yield. What are the potential causes and solutions?

A: Low yield in this specific reaction can often be traced back to three critical areas: the Grignard reagent, the reduction step, or competing side reactions.

Probable Cause 1: Inefficient Grignard Reagent Formation or Addition

The formation of the 3-thienyl Grignard reagent and its subsequent addition can be problematic.

-

Causality: Thiophene derivatives can be sensitive to strong bases and organometallic reagents. Incomplete formation of the Grignard reagent or side reactions involving the thiophene ring can reduce the amount of nucleophile available for addition.

-

Troubleshooting Protocol:

-

Grignard Initiation: Ensure the magnesium turnings are fresh and activated. A small crystal of iodine can help initiate the reaction.

-

Solvent: Use anhydrous diethyl ether or THF. Ensure all glassware is flame-dried.

-

Temperature Control: Add the 3-bromothiophene slowly to the magnesium suspension to maintain a gentle reflux. Overheating can lead to Wurtz coupling byproducts.

-

Grignard Titration: Before use, titrate a small aliquot of your Grignard reagent to determine its exact molarity. This will ensure you are using the correct stoichiometry in the addition step.

-

Probable Cause 2: Incomplete Reduction/Cyclization

The key reductive cyclization step, often using a powerful reducing agent like Lithium triethylborohydride (LiBEt₃H), may not be going to completion.[9]

-

Causality: The hydride reagent must be sufficiently reactive to reduce the imine and facilitate the intramolecular displacement of the chloride. Inactive or insufficient reagent will stall the reaction.

-

Troubleshooting Protocol:

-

Reagent Quality: Use a fresh, high-purity bottle of LiBEt₃H (Super-Hydride®). Old or improperly stored reagent will have reduced activity.

-

Stoichiometry: Ensure at least a stoichiometric amount, and often a slight excess (1.1-1.5 eq), of the hydride is used.

-

Temperature: Perform the reduction at a low temperature (e.g., -78 °C) to improve diastereoselectivity and prevent side reactions, then allow it to warm slowly.

-

Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting imine.

-

Probable Cause 3: Competing Side Reactions

Several side reactions can compete with the desired cyclization, consuming starting material and reducing the yield.

-

Causality: The starting ω-chloroketone or the intermediate imine can undergo elimination or hydrolysis, particularly if the reaction conditions are not carefully controlled.[2]

-

Troubleshooting Protocol:

-

pH Control: During workup, maintain the pH in the recommended range. Strongly acidic or basic conditions can promote unwanted reactions.

-

Base Choice: Use non-nucleophilic bases (e.g., DIPEA) if a base is needed during the reaction to avoid competing with the desired intramolecular cyclization.

-

Visualizing the Troubleshooting Workflow

The following diagram illustrates a decision-making process for troubleshooting low yield in the reductive cyclization route.

Caption: Troubleshooting workflow for low yield in 2-arylpyrrolidine synthesis.

Issue 2: Poor Diastereoselectivity

Q: The final product is a mixture of diastereomers. How can I improve the stereochemical control?

A: Achieving high diastereoselectivity is a known challenge and is highly dependent on the precise reaction conditions.

-

Causality: The stereochemistry is set during the reduction of the C=N bond. The approach of the hydride reagent is directed by the chiral N-tert-butanesulfinyl group. Factors that disrupt this coordination or allow for non-selective reduction will lower the diastereomeric excess (d.e.).

-

Troubleshooting & Optimization:

-

Reducing Agent: The choice of hydride is critical. Bulky hydride reagents like LiBEt₃H often provide higher stereoselectivity compared to smaller ones like NaBH₄.

-

Temperature: This is one of the most critical parameters. Lowering the reaction temperature (e.g., from -40 °C to -78 °C) typically enhances selectivity by favoring the transition state with the lowest activation energy.[2]

-

Solvent: The coordinating ability of the solvent can influence the transition state geometry. Experiment with different ethereal solvents (e.g., THF, Et₂O, DME) to find the optimal medium.

-

Chelating Additives: In some cases, the addition of a Lewis acid or a chelating agent can help to pre-organize the substrate and improve facial selectivity, although this adds complexity.

-

Data Summary: Effect of Conditions on Diastereoselectivity

| Parameter | Condition A (Low Selectivity) | Condition B (Improved Selectivity) | Rationale |

| Reducing Agent | NaBH₄ | LiBEt₃H | Increased steric bulk of the hydride enhances facial discrimination. |

| Temperature | -20 °C | -78 °C | Lower energy transition state is favored, increasing selectivity.[2] |

| Solvent | Methanol (protic) | THF (aprotic) | Protic solvents can interfere with the sulfinyl directing group. |

Section 3: Purification Challenges

Q: The crude product is an oil that is difficult to purify by column chromatography. Are there alternative purification methods?

A: Basic amines like this compound can be challenging to purify on silica gel due to tailing and potential decomposition.

-

Causality: The basic nitrogen atom interacts strongly with the acidic silanol groups on the surface of standard silica gel, leading to poor peak shape and difficult separation.

-

Alternative Purification Protocols:

-

Acid-Base Extraction:

-

Dissolve the crude oil in a non-polar organic solvent (e.g., ethyl acetate).

-

Extract with dilute aqueous acid (e.g., 1M HCl). The amine product will move to the aqueous phase as the hydrochloride salt, leaving non-basic impurities behind.

-

Wash the aqueous layer with fresh organic solvent to remove any remaining neutral impurities.

-

Basify the aqueous layer carefully with a strong base (e.g., 10M NaOH) to pH > 11.[4]

-

Extract the free amine back into an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the purified free amine.

-

-

Salt Precipitation:

-

After dissolving the crude product in a suitable solvent like MTBE or diethyl ether, slowly add a solution of an acid (e.g., tosic acid monohydrate in MTBE or HCl in dioxane) to precipitate the corresponding salt.[4][12]

-

The salt can often be collected by filtration as a crystalline solid, which is much easier to handle and purify than the free base oil.

-

The free base can be regenerated by neutralization if required for the next step.

-

-

Distillation: For thermally stable, non-volatile impurities, distillation of the final product under reduced pressure can be an effective purification method.[13]

-

Visualizing the Synthetic Pathway

Caption: Key stages in the asymmetric synthesis of this compound.

References

-

Švab, I., et al. (2023). Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. JACS Au. Available at: [Link]

-

Speckamp, W. N., & Moolenaar, M. J. (2004). Cyclizations of N-Acyliminium Ions. Chemical Reviews, 104(3), 1431-628. Available at: [Link]

-

Sagdullayeva, A. S., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(15), 4983. Available at: [Link]

-

Hayo, H., et al. (2001). Synthesis via N-acyliminium cyclisations of N-heterocyclic ring systems related to alkaloids. ARKIVOC. Available at: [Link]

-

Wang, Z., et al. (2022). Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. Molecules, 27(11), 3583. Available at: [Link]

- Stamicarbon B.V. (1982). Process for the purification of 2-pyrrolidone. Google Patents. CA1178918A.

-

Švab, I., et al. (2023). Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. ResearchGate. Available at: [Link]

- Stamicarbon B.V. (1983). Process for the purification of 2-pyrrolidone. Google Patents. US4384125A.

-

Betti, L., et al. (2018). The Pictet-Spengler Reaction Updates Its Habits. Molecules, 23(8), 1933. Available at: [Link]

-

Wikipedia. (2023). Pictet–Spengler reaction. Available at: [Link]

-

Sagdullayeva, A. S., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PMC. Available at: [Link]

-

ResearchGate. (2016). Kinetic vs. thermodynamic product formation in the N-acyliminium ion cyclization. Available at: [Link]

-

J&K Scientific LLC. (2021). Pictet-Spengler Reaction. Available at: [Link]

-

Sci-Hub. (2010). Asymmetric synthesis of 2-arylpyrrolidines starting from γ-chloro N-(tert-butanesulfinyl)ketimines. Available at: [Link]

-

Organic Chemistry Portal. (2024). Pyrrolidine synthesis. Available at: [Link]

-

De Kimpe, N., et al. (2002). Asymmetric synthesis of 2-substituted pyrrolidines by addition of Grignard reagents to γ-chlorinated N-tert-butanesulfinyl imine. Chemical Communications. Available at: [Link]

-

Leemans, E., et al. (2010). Asymmetric synthesis of 2-arylpyrrolidines starting from γ-chloro N-(tert-butanesulfinyl)ketimines. Chemical Communications. Available at: [Link]

-

Gammack Yamagata, A. D., et al. (2016). General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. Angewandte Chemie International Edition, 55(25), 7248–7251. Available at: [Link]

-

ChemRxiv. (2023). Synthesis of Pyrrolidine-2-ylidenes from Isoxazolines and Allenes. Available at: [Link]

-

Organic Chemistry Portal. (2021). 3-Pyrroline synthesis. Available at: [Link]

- E. I. Du Pont De Nemours And Company. (2005). Method for purifying n-methyl-2-pyrrolidone. Google Patents. WO2005092851A1.

-

Leemans, E., et al. (2010). Asymmetric synthesis of 2-arylpyrrolidines starting from γ-chloro N-(tert-butanesulfinyl)ketimines. Chemical Communications, 46, 3122-3124. Available at: [Link]

Sources

- 1. enamine.net [enamine.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. arkat-usa.org [arkat-usa.org]

- 8. Asymmetric synthesis of 2-substituted pyrrolidines by addition of Grignard reagents to γ-chlorinated N-tert-butanesulfinyl imine - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. Asymmetric synthesis of 2-arylpyrrolidines starting from γ-chloro N-(tert-butanesulfinyl)ketimines - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Asymmetric synthesis of 2-arylpyrrolidines starting from γ-chloro N-(tert-butanesulfinyl)ketimines - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 13. CA1178918A - Process for the purification of 2-pyrrolidone - Google Patents [patents.google.com]

Optimizing reaction conditions for synthesizing 2-Thiophen-3-ylpyrrolidine derivatives

Technical Support Center: Synthesis of 2-Thiophen-3-ylpyrrolidine Derivatives

Welcome to the technical support center for the synthesis of this compound derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals. The 2-arylpyrrolidine scaffold is a privileged structure in medicinal chemistry, and its thiophene-containing analogues are of significant interest.[1][2] This document provides in-depth troubleshooting advice, frequently asked questions, and optimized protocols to help you navigate the complexities of this synthesis.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis of this compound derivatives, particularly when using methods like 1,3-dipolar cycloaddition, a powerful tool for constructing the pyrrolidine ring.[3][4]

Question 1: My reaction yield is consistently low. What are the primary factors I should investigate?

Answer: Low yield is a common issue that can stem from several sources. A systematic approach is crucial for diagnosis.

-

Cause 1: Incomplete Reaction. The reaction may not be reaching completion due to suboptimal conditions. Thiophene's electronic properties can influence reactivity compared to simple phenyl analogues.[5]

-

Solution: Monitor the reaction progress meticulously using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6] Systematically optimize the reaction temperature and time. For instance, some reactions benefit from elevated temperatures (e.g., 80-110 °C) to overcome activation energy barriers, but prolonged heating can lead to degradation.[7][8]

-

-

Cause 2: Reagent Instability or Impurity. The stability of precursors, especially azomethine ylides in cycloaddition reactions, is critical. These intermediates can be prone to side reactions if not generated and trapped efficiently.

-

Solution: Ensure all starting materials are pure and dry. Use freshly distilled solvents. If generating an intermediate in situ, ensure the conditions for its formation are optimized and that the trapping agent (the thiophene derivative) is readily available in the reaction mixture.

-

-

Cause 3: Catalyst Inefficiency or Poisoning. In catalytic variants of the synthesis, the catalyst may be deactivated. The sulfur atom in the thiophene ring can sometimes interact with and poison certain metal catalysts.

-

Solution: Screen different catalysts. For asymmetric syntheses, various organocatalysts or metal complexes (e.g., Copper, Silver) can be employed for cycloadditions.[4][9] Ensure the catalyst loading is optimized; simply increasing the amount is not always effective and can lead to side products.[7]

-

-

Cause 4: Product Solubility Issues. The synthesized derivative may have poor solubility in the reaction solvent, causing it to precipitate out of the solution and halt the reaction, or making isolation difficult.

-

Solution: Choose a solvent system where both reactants and the product are reasonably soluble at the reaction temperature. If the product precipitates upon cooling, this can be leveraged for a simple initial purification by filtration.[8]

-

Troubleshooting Workflow for Low Yield

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Sci-Hub. Catalytic asymmetric synthesis of pyrrolidine derivatives bearing heteroatom-substituted quaternary stereocenters / Organic Chemistry Frontiers, 2018 [sci-hub.se]

Challenges in the scale-up synthesis of 2-Thiophen-3-ylpyrrolidine